ETHYL (2Z)-2-[(2-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Overview
Description
Ethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound with the linear formula C26H24N2O4S . It has a molecular weight of 460.556 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Single Crystal X-Ray Diffraction (SCXRD), which provides detailed information about the arrangement of atoms in a crystal . Additionally, spectroscopic methods like 1H-NMR, 13C-NMR, and IR can provide valuable insights into the molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (460.556) and its linear formula (C26H24N2O4S) . More detailed properties such as melting point, boiling point, solubility, etc., are not available in the current resources .Scientific Research Applications
Synthesis and Structural Studies
Ethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been utilized in various synthesis processes. For example, it has been involved in the 1,3-dipolar cycloaddition reaction to yield novel spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,2′-[1,3]thiazolo[3,2-a]pyrimidine] derivatives. These products were characterized by NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis, demonstrating their complex structural features (Zeng, Ren, Fu, & Li, 2018).
Biological Studies
In biological studies, derivatives of this compound were synthesized and characterized by various techniques like IR, 1 H NMR, 13 C NMR, and LCMS mass. These compounds underwent In vitro testing for antioxidant, antibacterial, and antifungal activities, showcasing their potential in pharmacological research (Maddila, Damu, Oseghe, Abafe, Rao, & Lavanya, 2012).
Chemical and Electronic Properties
The compound's spectroscopic, electronic, and chemical properties have been extensively studied using DFT calculations. Conformational analysis, electronic and chemical properties assessment, and molecular docking simulations were performed to understand its potential as a drug. This comprehensive study provides insights into the interaction between the compound and various inhibitors (Smitha, Mary, Mary, Serdaroğlu, Chowdhury, Rana, Umamahesvari, Sarojini, Mohan, & Pavithran, 2021).
Structural Modifications and Aggregation
The compound has been studied for its supramolecular aggregation and conformational features. By altering substituents at various positions in its molecular structure, significant differences in intermolecular interaction patterns were observed. This study highlights the compound's structural flexibility and its implications in designing compounds with desired properties (Nagarajaiah & Begum, 2014).
Safety and Hazards
Future Directions
The future directions of research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry, material science, and chemical synthesis could be explored .
Properties
IUPAC Name |
ethyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-4-30-23(28)20-15(2)25-24-26(21(20)16-10-6-5-7-11-16)22(27)19(31-24)14-17-12-8-9-13-18(17)29-3/h5-14,21H,4H2,1-3H3/b19-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOZDSHLHLSRLO-RGEXLXHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4OC)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=CC=C4OC)/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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